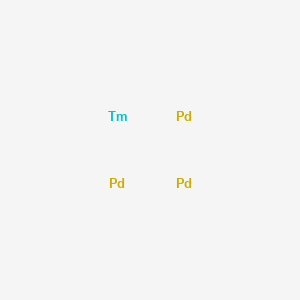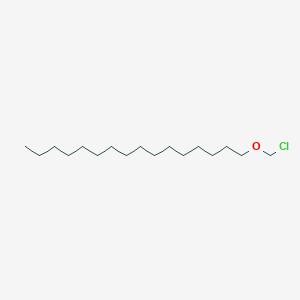
1-(Chloromethoxy)hexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethoxy)hexadecane is an organic compound with the molecular formula C17H35ClO. It is a chlorinated ether derivative of hexadecane, where a chlorine atom is attached to a methoxy group, which is further bonded to a hexadecane chain. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Chloromethoxy)hexadecane can be synthesized through the reaction of hexadecanol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, the production of this compound involves the chlorination of hexadecanol using chloromethyl methyl ether. The process is carried out in large reactors with controlled temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethoxy)hexadecane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of hexadecanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions typically occur under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Major Products Formed
Substitution: Formation of hexadecanol, hexadecylamine, or hexadecylthiol.
Oxidation: Formation of hexadecanal or hexadecanoic acid.
Reduction: Formation of hexadecanol.
Scientific Research Applications
1-(Chloromethoxy)hexadecane has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Chloromethoxy)hexadecane involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atom is a good leaving group, making the compound reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
1-(Chloromethoxy)hexadecane can be compared with other chlorinated ethers and hexadecane derivatives:
1-Chlorohexadecane: Similar structure but lacks the methoxy group, making it less reactive in certain substitution reactions.
Hexadecyl chloride: Another chlorinated derivative with similar reactivity but different physical properties.
1-(Chloromethoxy)prop-2-ene: A shorter chain analog with different reactivity and applications.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Properties
CAS No. |
13497-63-7 |
|---|---|
Molecular Formula |
C17H35ClO |
Molecular Weight |
290.9 g/mol |
IUPAC Name |
1-(chloromethoxy)hexadecane |
InChI |
InChI=1S/C17H35ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18/h2-17H2,1H3 |
InChI Key |
RWIYROMNOYXYNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


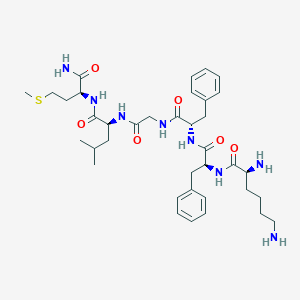

![N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B14728674.png)


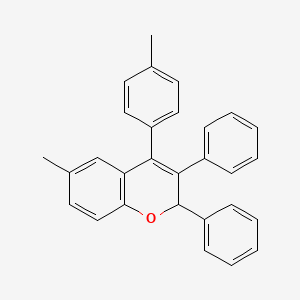
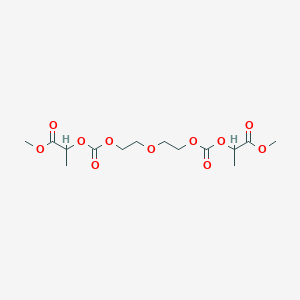
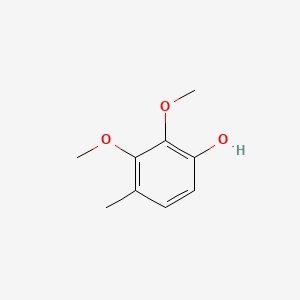
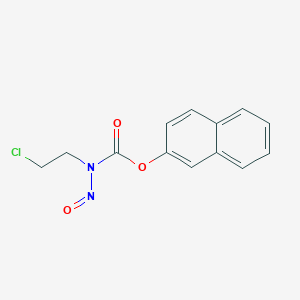
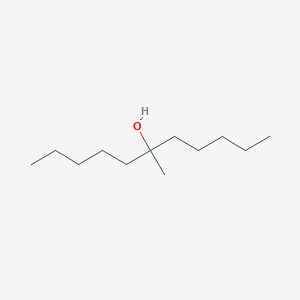
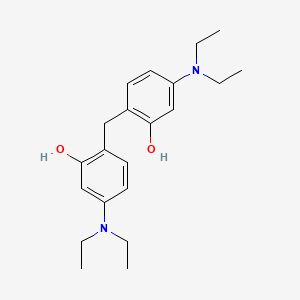
![Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro-](/img/structure/B14728747.png)

